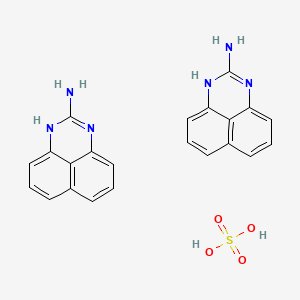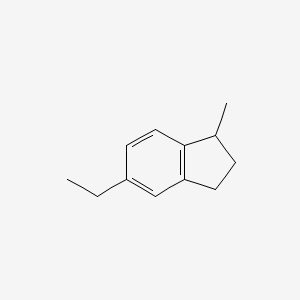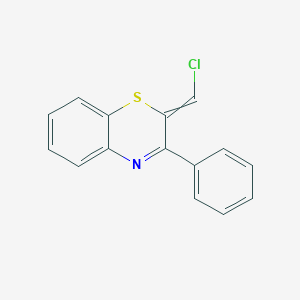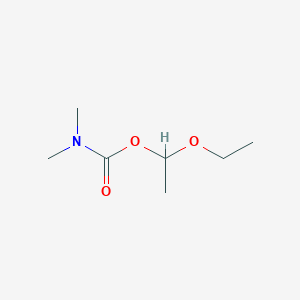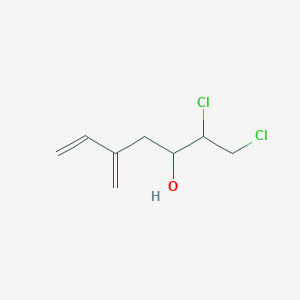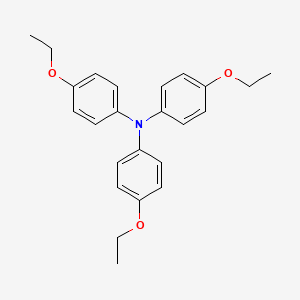![molecular formula C27H34N2 B14482336 4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-19-1](/img/structure/B14482336.png)
4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a butyl-substituted phenyl ring. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure its quality for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the butyl-substituted phenyl ring play crucial roles in determining its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but without the butyl substitution.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to its analogs. This structural modification can lead to differences in its interaction with biological targets and its overall stability in various chemical environments .
Eigenschaften
CAS-Nummer |
65444-19-1 |
|---|---|
Molekularformel |
C27H34N2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
4-[(4-butylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H34N2/c1-6-7-8-21-9-11-22(12-10-21)27(23-13-17-25(18-14-23)28(2)3)24-15-19-26(20-16-24)29(4)5/h9-20,27H,6-8H2,1-5H3 |
InChI-Schlüssel |
ZJGLEEAIJJSWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


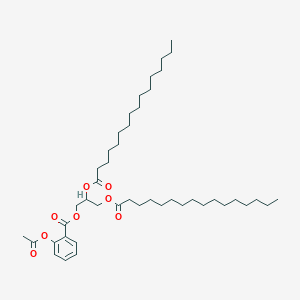
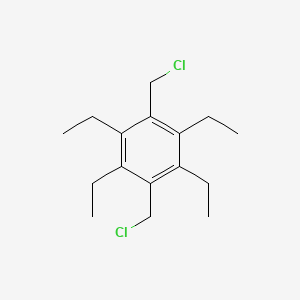
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

